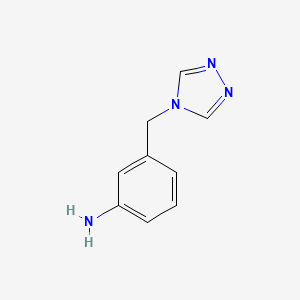![molecular formula C14H23N3O3 B2425250 (1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide CAS No. 2361866-78-4](/img/structure/B2425250.png)
(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as E64d, and it is a protease inhibitor that has been shown to have a range of effects on biological processes.
Wirkmechanismus
The mechanism of action of E64d involves its ability to inhibit proteases, which are enzymes that break down proteins. By inhibiting proteases, E64d can prevent the degradation of proteins that are important for cellular processes, leading to a range of effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of E64d are varied and depend on the specific biological process being studied. In cancer research, E64d has been shown to inhibit the activity of certain proteases that are involved in cancer cell growth and proliferation. In neurodegenerative diseases, E64d has been shown to protect neurons from damage and death, potentially slowing the progression of these diseases. In viral infections, E64d has been shown to inhibit the replication of certain viruses, reducing the viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using E64d in lab experiments is its ability to selectively inhibit proteases, making it a useful tool for studying the role of specific proteases in biological processes. However, one limitation of using E64d is that it can have off-target effects on other enzymes, potentially leading to unintended effects on biological processes.
Zukünftige Richtungen
There are several future directions for research on E64d, including the development of new cancer treatments that target specific proteases, the investigation of E64d's potential as a treatment for neurodegenerative diseases, and the development of new antiviral therapies that target proteases involved in viral replication. Additionally, future research could focus on improving the specificity of E64d and reducing its off-target effects, making it an even more useful tool for studying biological processes.
Synthesemethoden
The synthesis of E64d involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with an amine, followed by a series of other reactions to form the final product.
Wissenschaftliche Forschungsanwendungen
E64d has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, E64d has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In neurodegenerative diseases, E64d has been shown to have protective effects on neurons, suggesting that it could be used to treat diseases such as Alzheimer's and Parkinson's. In viral infections, E64d has been shown to inhibit the replication of certain viruses, making it a potential treatment for viral infections such as HIV.
Eigenschaften
IUPAC Name |
(1S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-3-13(19)17(4-2)9-12(18)16-11-7-5-6-10(8-11)14(15)20/h3,10-11H,1,4-9H2,2H3,(H2,15,20)(H,16,18)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCOIBEQAGYDJ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC(C1)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)
![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)
![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)


![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)



![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

